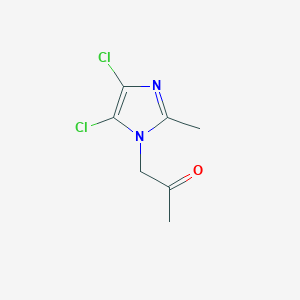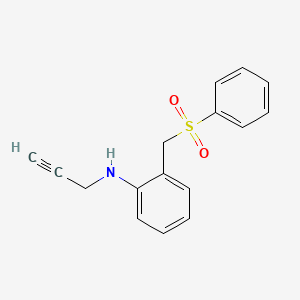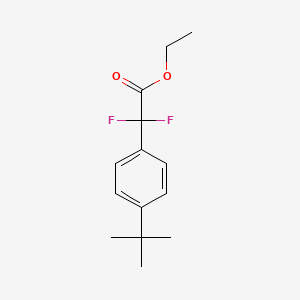![molecular formula C17H20N2O2S B2724263 1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone CAS No. 692287-69-7](/img/structure/B2724263.png)
1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone” is a chemical compound with the molecular weight of 316.42 . It is offered by Benchchem for research purposes.
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the structure of this compound, has been extensively studied. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone” includes a piperazine ring, a thiophene ring, and a methoxyphenyl group . The InChI code for this compound is 1S/C17H20N2O2S/c1-13(20)16-7-8-17(22-16)19-11-9-18(10-12-19)14-3-5-15(21-2)6-4-14/h3-8H,9-12H2,1-2H3 .The CAS Number is 692287-69-7 and the MDL number is MFCD03102609 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
- Antimicrobial Activity : Chalcones synthesized using 1-(4-piperazin-1-yl-phenyl)ethanone have been evaluated for antimicrobial activity. Some derivatives showed potential activity against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli. One compound exhibited significant activity against Candida albicans (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007).
Computational Assessment and Biochemical Properties
- Biochemical Properties : A computational assessment of 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone (MNPE) revealed insights into its biochemical properties. MNPE, related to arylpiperazine-based drugs, was evaluated for reactivity towards the human GABA receptor (Onawole et al., 2017).
Design and Pharmacological Evaluation
- Antipsychotic Activity : The design and synthesis of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives have been linked to considerable anti-dopaminergic and anti-serotonergic activity in behavioral models, indicating potential for antipsychotic applications (Bhosale et al., 2014).
Synthesis Techniques and Biological Potentials
- Antifungal and Other Biological Activities : 1,2,4-Triazole derivatives containing a piperazine nucleus were synthesized and evaluated for antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These compounds demonstrated promising results in enzyme inhibitory potentials (Mermer et al., 2018).
Electrochemical Synthesis
- Novel Synthesis Methods : Electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone has led to the development of new methods for synthesizing phenylpiperazine derivatives. These techniques offer environmentally friendly and efficient ways to synthesize such compounds (Nematollahi & Amani, 2011).
Safety and Hazards
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its biological and pharmaceutical activity. Piperazine derivatives are widely employed in drugs and have been associated with numerous neurodegenerative and psychiatric conditions . Therefore, this compound could potentially be a target for new drug discovery.
Eigenschaften
IUPAC Name |
1-[5-[4-(4-methoxyphenyl)piperazin-1-yl]thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-13(20)16-7-8-17(22-16)19-11-9-18(10-12-19)14-3-5-15(21-2)6-4-14/h3-8H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRRAPBDAGINAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-amine;hydrochloride](/img/structure/B2724180.png)


![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2724185.png)
![tert-butyl N-[2-(aminomethyl)cyclohexyl]carbamate](/img/structure/B2724186.png)
![6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2724187.png)
![ethyl 3-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride](/img/structure/B2724197.png)


![1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2724201.png)

